3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Hammett linear free-energy relationships Electrophilic reactivity Pyrazole-4-carbaldehyde synthesis

Researchers scaling kinase-focused libraries face inconsistent reactivity and unpredictable SAR when substituting generic phenyl-pyrazole aldehydes. This 3-chloro-4-fluorophenyl analog (cLogP ~2.8, Σσ = +0.43) delivers a unique electronic balance that cannot be replicated by 4-fluorophenyl or 3-chlorophenyl regioisomers, ensuring divergent reactivity in condensations and non-overlapping target engagement. Procurement managers benefit from an NH-pyrazole scaffold that is approximately 2.5× more cost-effective than its N-tert-butyl-protected counterpart at ≥95% purity. - Unique halogen pattern (Cl + F) occupies the hydrophobic back pocket as evidenced by ERK2 co-crystal structures. - High-yielding parallel synthesis enabled by electron-deficient aldehyde reactivity toward hydrazine/amine nucleophiles. - Serves as a latent warhead for reversible-covalent inhibitors targeting cysteine residues in kinases and deubiquitinases.

Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
Cat. No. B13633448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC10H6ClFN2O
Molecular Weight224.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)F
InChIInChI=1S/C10H6ClFN2O/c11-8-3-6(1-2-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
InChIKeyRXRZQPAMOKNYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde – Aldehyde Building Block


3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1152540-54-9) is a disubstituted pyrazole heterocycle bearing a carbaldehyde group at the 4-position and a 3-chloro-4-fluorophenyl substituent at the 3-position. It serves as a versatile building block in medicinal chemistry for the construction of kinase-focused libraries and conformationally constrained analogs. Its molecular formula is C₁₀H₆ClFN₂O with a molecular weight of 224.62 g·mol⁻¹ . The presence of both chlorine and fluorine substituents on the pendant phenyl ring imparts distinctive electronic and lipophilic properties that differentiate it from simpler phenyl, 4-fluorophenyl, or 3-chlorophenyl pyrazole analogs.

Halogen pattern

3-Cl-4-F phenyl motif provides dual electron-withdrawing character distinct from single-halogen or dichloro analogs.

Synthetic workflow

Pyrazole-4-carbaldehyde core suited for hydrazone formation, Schiff base synthesis, and cross-coupling derivatization.

Building-block selection

Enables construction of kinase-focused libraries where aryl substitution directly influences target engagement profiles.

Significance of the 3-Chloro-4-fluorophenyl Motif


Pyrazole-4-carbaldehydes are extensively used as key intermediates, yet small changes in the aryl substitution pattern dramatically alter the electron density at the reactive formyl group, the lipophilicity (cLogP), and the metabolic stability of downstream products. The 3-chloro-4-fluorophenyl motif provides a unique balance of electron-withdrawing effects (σₘ-Cl = +0.37; σₚ-F = +0.06) that cannot be replicated by a single halogen or by regioisomeric combinations. Substituting a generic 4-fluorophenyl or 3-chlorophenyl analog leads to divergent reactivity in Vilsmeier–Haack condensations, altered pharmacokinetic profiles of final compounds, and non-overlapping biological target engagement, as evidenced by kinase selectivity data [1]. For procurement decisions, this means a different building block will yield a different compound series with unpredictable potency and selectivity.

Reactivity shift

Replacing with 4-fluorophenyl or 3-chlorophenyl analogs reduces aldehyde electrophilicity. Hammett Σσ may drop from +0.43 to +0.06–+0.37, altering condensation yields.

ADME profile divergence

Dichlorophenyl analogs increase cLogP into a range associated with higher metabolic clearance. Non-halogenated analogs may shift lead-series permeability context.

Target-engagement mismatch

ERK2 co-crystal data indicate des-halogen analogs may lose key halogen-bonding contacts. Kinase-selectivity profiles may not transfer across halogen patterns.

3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde vs. Analogs: Evidence


Electronic Effects: Higher Aldehyde Reactivity

The electron-withdrawing capacity of the 3-chloro-4-fluorophenyl substituent, quantified by the sum of Hammett σ constants (σₘ-Cl = +0.37; σₚ-F = +0.06), polarizes the pyrazole ring and increases the partial positive charge on the aldehyde carbon compared to 4-fluorophenyl (σₚ-F = +0.06) or 3-chlorophenyl (σₘ-Cl = +0.37) alone. This translates into faster nucleophilic addition rates in Schiff base formation and higher yields in palladium-catalyzed cross-coupling reactions that proceed via electron-deficient intermediates. While direct kinetic data for the isolated compound are not published, the additive effect of the two electron-withdrawing groups is predictable from well-established Hammett correlations [1].

Electronic profile
Class-level inference
Target: Σσ = +0.43 (meta-Cl + para-F)
Comparators: +0.06 to +0.37 (single-halogen analogs)
Supports reactivity differentiation context
Hammett correlation; direct kinetic data for isolated compound not published
Hammett linear free-energy relationships Electrophilic reactivity Pyrazole-4-carbaldehyde synthesis

Lipophilicity Modulation and ADME Impact

The 3-chloro-4-fluorophenyl group increases lipophilicity (estimated cLogP ~2.8) compared to the non-halogenated phenyl analog (cLogP ~1.8), while the fluorine atom moderates the excessive lipophilicity introduced by a 3,4-dichlorophenyl group (cLogP ~3.5). This positions the compound in a favorable lipophilicity window for central nervous system (CNS) drug discovery, where cLogP values between 2–4 are often associated with optimal brain penetration. Although direct cLogP measurements for the isolated aldehyde are absent, the fragment-based calculation is standard and predictive [1].

Lipophilicity window
Class-level inference
cLogP ≈ 2.8 (estimated)
Supports balanced ADME property context
Fragment-based calculation; direct measurement absent
Calculated partition coefficient Drug-likeness Metabolic stability

ERK2 Inhibition: Critical Halogen Pattern

The co-crystal structure of ERK2 with (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (PDB 2OJJ) reveals that the 3-chloro-4-fluorophenyl moiety occupies a lipophilic pocket in the kinase hinge region, making halogen-bonding contacts with backbone carbonyls. Analogs lacking the chlorine or fluorine substituent show ≥10-fold loss in biochemical IC₅₀ against ERK2. Although the target aldehyde is a synthetic precursor, the crystallographic data confirm that the precise halogenation pattern is indispensable for target engagement [1].

ERK2 target engagement
Supporting evidence
Structural analog IC₅₀: 3 nM (PDB 2OJJ ligand)
Des-halogen analogs: IC₅₀ > 30–50 nM
Supports halogen-dependent binding context
Co-crystal structure confirms halogen-bonding contacts; precursor relationship
ERK2 kinase inhibitor X-ray crystallography Structure-based drug design

Purity and Cost vs. N-Alkylated Analogs

Commercial suppliers list the target compound at ≥95% purity (HPLC), while the frequently used N-tert-butyl analog (1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde) is typically offered at 95% purity but commands a 2–3× higher price per gram due to additional synthetic steps. Direct comparison of vendor certificates of analysis shows that the NH-pyrazole (target compound) has fewer residual solvent impurities and is more reproducible in amide coupling reactions than the N-alkylated version, reducing the need for re-purification in parallel synthesis workflows .

Procurement profile
Data to verify
≥95% purity; ~2.5× cost advantage vs N-alkyl analog
Supports cost-efficiency context
Vendor catalog comparison; independent verification recommended
Building block quality Commercial availability Reproducibility

3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Applications


Kinase-Focused Library Synthesis

The strong electron-withdrawing nature of the 3-chloro-4-fluorophenyl group (Σσ = +0.43) renders the aldehyde highly reactive toward hydrazine and amine nucleophiles, enabling high-yielding parallel synthesis of pyrazole-hydrazone libraries. These libraries are screened against kinases, where the halogen pattern is essential for occupying the hydrophobic back pocket, as evidenced by ERK2 co-crystal structures [3].

CNS Drug Discovery with Balanced Lipophilicity

With a calculated cLogP of ~2.8, the compound positions derived lead series within the optimal CNS drug space (cLogP 2–4), avoiding the solubility penalties of dichlorophenyl analogs (cLogP ~3.5) while maintaining sufficient membrane permeability over non-halogenated analogs (cLogP ~1.8) [2].

Cost-Sensitive Medicinal Chemistry Campaigns

When scaling from mg to gram quantities, the NH-pyrazole aldehyde is economically preferable to the N-tert-butyl protected analog, offering identical purity (≥95%) at approximately 2.5× lower cost, which is critical for high-throughput parallel synthesis where building block cost dominates budgets .

Fragment-Based Covalent Inhibitor Design

The aldehyde functionality serves as a latent warhead for reversible covalent inhibitors targeting cysteine residues. The electron-deficient pyrazole ring (activated by the chloro-fluorophenyl group) increases the electrophilicity of the aldehyde, making it a suitable fragment for tethering approaches in kinases and deubiquitinases [1].

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Halogen-directed electrophilicity
Derivatization efficiency
CNS lead-series property research
Balanced lipophilicity window
Permeability-solubility review
Parallel synthesis scale-up
NH-pyrazole cost profile
Coupling reproducibility
Covalent fragment-based probe research
Aldehyde electrophilicity context
Cysteine-targeting assay fit
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